molecular formula C25H24ClN3O4S2 B2566547 N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798620-22-0

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2566547
CAS No.: 1798620-22-0
M. Wt: 530.05
InChI Key: XFVSABSJMRLDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a 3,4-dimethoxyphenethyl substituent at position 3 of the pyrimidine ring and a 2-chlorobenzyl group attached via a thioacetamide linker. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . This compound’s structure integrates a thieno[3,2-d]pyrimidin-4-one core, which is critical for its bioactivity, and its substituents likely enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4S2/c1-32-20-8-7-16(13-21(20)33-2)9-11-29-24(31)23-19(10-12-34-23)28-25(29)35-15-22(30)27-14-17-5-3-4-6-18(17)26/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSABSJMRLDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. Its complex structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties. The compound's molecular formula is C25H24ClN3O4S2C_{25}H_{24}ClN_{3}O_{4}S_{2}, and it has a molecular weight of 530.1 g/mol .

Chemical Structure

The structural representation of the compound reveals the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine scaffold is known for its role in modulating enzyme activity and receptor interactions.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It could act as a modulator at various receptor sites, influencing signaling pathways critical for cell communication and function.

Case Studies and Research Findings

  • Cell Viability Assays:
    • Studies using MTT assays have shown that similar compounds can reduce cell viability in breast cancer and leukemia cell lines by inducing apoptosis .
  • In Vivo Studies:
    • Animal models treated with thieno[3,2-d]pyrimidine derivatives exhibited reduced tumor growth rates compared to control groups .

Comparative Analysis of Biological Activity

Compound NameStructure TypeBiological ActivityReference
This compoundThieno[3,2-d]pyrimidinePotential anticancer activity
EmilumenibSmall molecule inhibitorAntineoplastic activity
6-Morpholino derivativesQuinazoline derivativesCytotoxic effects on cancer cells

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes a study where a related compound showed inhibition of tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Enzyme Inhibition

N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential as an inhibitor of key enzymes involved in cancer metabolism and bacterial virulence. Its structural features suggest that it may interact with enzyme active sites effectively, leading to reduced activity of these enzymes .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the chlorobenzyl group via nucleophilic substitution.
  • Coupling with the dimethoxyphenethyl thioacetate to yield the final product.

Case Studies

  • Anticancer Activity : A study conducted on a related thienopyrimidine derivative showed significant cytotoxicity against breast cancer cell lines through apoptosis induction .
  • Antimicrobial Effects : Another research highlighted its potential antimicrobial properties against Gram-positive bacteria due to its ability to inhibit bacterial enzyme systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Yield (%) Bioactivity Highlight Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,4-Dimethoxyphenethyl, 2-chlorobenzyl ~48–85* Kinase inhibition (predicted) ~594†
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidin-4-one 3,5-Dimethoxyphenyl, trifluoromethyl 48 CK1 inhibition 594.64
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidin-4-one Benzimidazole, methyl 72–83 Antimicrobial (MIC <10 µg/mL) ~437–403‡
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl, 3-methoxyphenyl N/A Not reported 437.53

*Estimated based on analogous syntheses . †Calculated for structurally similar compound in . ‡Molecular weights vary by substituents .

Q & A

Q. Methodology :

  • Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., using 3,4-dimethoxyphenethylamine and thieno[3,2-d]pyrimidinone derivatives), followed by reduction (e.g., iron powder in acidic media) and condensation with chloroacetamide intermediates.
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from methanol/acetone mixtures yield high-purity intermediates. Triethylamine (TEA) is often used to catalyze condensation steps .
  • Characterization : Confirm intermediates via 1H^1H/13C^{13}C NMR and LC-MS to verify structural integrity .

Basic: How is structural characterization performed for this compound?

Q. Methodology :

  • Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6_6) identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups near δ 4.2–4.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C-S, ~40 ppm) moieties.
  • Mass Spectrometry : LC-MS (ESI+) detects the molecular ion peak (e.g., [M+H]+^+) and fragments to validate molecular weight .

Basic: What assays are used for preliminary antimicrobial activity screening?

Q. Methodology :

  • Disk diffusion/Kirby-Bauer : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure zones of inhibition (ZOIs) after 24-hour incubation at 37°C.
  • MIC determination : Use broth microdilution (CLSI guidelines) to quantify minimum inhibitory concentrations. Compare results to reference drugs like ciprofloxacin .

Advanced: How can computational docking predict binding affinity to therapeutic targets?

Q. Methodology :

  • Software : AutoDock Vina for docking simulations. Prepare the ligand (compound) and receptor (target protein, e.g., kinase or GPCR) using PyMOL or Chimera.
  • Grid maps : Define binding pockets using coordinates from crystallographic data (e.g., PDB files). Optimize parameters for scoring function accuracy.
  • Validation : Compare predicted binding poses with known inhibitors (e.g., VUF10474 for CXCR3) and validate via molecular dynamics simulations .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Q. Methodology :

  • Substituent variation : Modify substituents (e.g., dimethoxyphenethyl, chlorobenzyl) and assess effects on bioactivity.
  • Biological testing : Screen analogs in enzyme inhibition assays (e.g., CK1 kinase) or receptor binding studies.
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Advanced: Can flow chemistry optimize synthesis scalability?

Q. Methodology :

  • Continuous-flow reactors : Design experiments using Design of Experiments (DoE) to optimize reaction parameters (temperature, residence time).
  • Omura-Sharma-Swern oxidation : Adapt multi-step syntheses for flow systems to enhance yield and reduce side reactions.
  • Real-time monitoring : In-line IR or UV-vis spectroscopy tracks intermediate formation .

Advanced: How is X-ray crystallography applied to confirm molecular structure?

Q. Methodology :

  • Crystal growth : Slow evaporation from methanol/acetone (1:1) at 4°C.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve torsion angles and dihedral deviations (e.g., dichlorophenyl-thiazol twist ~61.8°).
  • Refinement : SHELXL for hydrogen placement and thermal parameter adjustments .

Advanced: What functional assays assess target engagement (e.g., kinase inhibition)?

Q. Methodology :

  • Kinase activity : Use ADP-Glo™ assays to measure ATP consumption by CK1 or MAP kinases.
  • IC50_{50} determination : Dose-response curves (0.1–100 µM) with staurosporine as a positive control.
  • Cell-based assays : Luciferase reporters in HEK293 cells transfected with target receptors (e.g., CXCR3) .

Advanced: How is experimental design (DoE) applied to reaction optimization?

Q. Methodology :

  • Factorial design : Vary factors (catalyst loading, temperature) to identify critical parameters.
  • Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. yield).
  • Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis .

Advanced: What safety protocols are recommended for handling this compound?

Q. Methodology :

  • Toxicity screening : Ames test for mutagenicity and MTT assays for cytotoxicity (IC50_{50} in HepG2 cells).
  • Lab practices : Use fume hoods, PPE (gloves, goggles), and waste disposal per OSHA guidelines.
  • Storage : Inert atmosphere (N2_2) at –20°C to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.